(Des-ala3)-ghrp-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

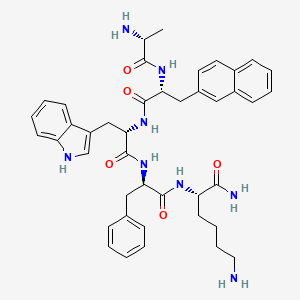

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50N8O5/c1-26(44)39(52)48-36(23-28-18-19-29-13-5-6-14-30(29)21-28)41(54)50-37(24-31-25-46-33-16-8-7-15-32(31)33)42(55)49-35(22-27-11-3-2-4-12-27)40(53)47-34(38(45)51)17-9-10-20-43/h2-8,11-16,18-19,21,25-26,34-37,46H,9-10,17,20,22-24,43-44H2,1H3,(H2,45,51)(H,47,53)(H,48,52)(H,49,55)(H,50,54)/t26-,34+,35-,36-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEIRCQWNYWCPZ-CFCLLVJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Des-ala3)-GHRP-2: A Technical Guide on the Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on the structural similarity of (Des-ala3)-GHRP-2 to Growth Hormone Releasing Peptide-2 (GHRP-2) and the known mechanisms of the ghrelin receptor. As of late 2025, specific preclinical studies and quantitative data on the mechanism of action of this compound are not publicly available. Therefore, the content presented herein is largely hypothetical and intended for research and informational purposes.

Introduction

This compound is a synthetic peptide analog of GHRP-2, characterized by the deletion of the alanine amino acid residue at the third position.[1] This modification in its structure suggests a potential interaction with the growth hormone secretagogue receptor type 1a (GHS-R1a), the same receptor targeted by GHRP-2 and the endogenous ligand, ghrelin.[1] The primary hypothesized action of this compound is the stimulation of growth hormone (GH) release from the pituitary gland.[1][2] This document provides an in-depth overview of the presumed mechanism of action of this compound, based on the well-established signaling pathways of the GHS-R1a.

Hypothesized Core Mechanism of Action: GHS-R1a Agonism

The central hypothesis is that this compound acts as an agonist at the GHS-R1a, a G-protein coupled receptor (GPCR).[1] The binding of this compound to GHS-R1a is presumed to initiate a conformational change in the receptor, leading to the activation of intracellular signaling cascades. These cascades ultimately result in the secretion of growth hormone.

Quantitative Data Summary

A thorough review of available literature reveals a notable absence of quantitative data regarding the binding affinity, potency (EC50), and efficacy of this compound at the GHS-R1a. The table below highlights this data gap, which underscores the need for empirical investigation.

| Compound | Target Receptor | Binding Affinity (IC50/Kd) | Potency (EC50) for GH Release |

| This compound | GHS-R1a | Data Not Available | Data Not Available |

| GHRP-2 | GHS-R1a | Micromolar range for CD36 | Doses from 10⁻¹³ to 10⁻⁷ M increase GH secretion in bovine pituitary cells |

| Ghrelin | GHS-R1a | Nanomolar range | ~100 nM for ERK1/2 phosphorylation in HEK293T cells |

Signaling Pathways

The activation of GHS-R1a by an agonist typically triggers multiple downstream signaling pathways. It is hypothesized that this compound would engage these same pathways. The primary signaling cascades are mediated by G-proteins, particularly Gαq/11, and can also involve Gαi/o and Gα12/13. Additionally, β-arrestin-dependent pathways play a role in receptor desensitization and internalization.

Gαq/11-Mediated Pathway

This is considered the principal pathway for GH release stimulated by GHS-R1a agonists.

References

(Des-ala3)-GHRP-2: A Technical Guide on Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Des-ala3)-GHRP-2 is a synthetic hexapeptide analog of the growth hormone-releasing peptide-2 (GHRP-2). Characterized by the deletion of the alanine residue at the third position, this modification distinguishes it from its parent compound. While specific preclinical studies on this compound are notably absent in publicly accessible scientific literature, its structure suggests a functional role as an agonist for the growth hormone secretagogue receptor type 1a (GHS-R1a). This technical guide synthesizes the available structural information for this compound and extrapolates its probable function and signaling mechanisms based on the extensive research conducted on GHRP-2 and the established structure-activity relationships within the GHRP family of peptides. This document aims to provide a foundational understanding for researchers and professionals in drug development interested in this specific peptide analog.

Introduction

Growth hormone-releasing peptides (GHRPs) are a class of synthetic molecules that stimulate the release of growth hormone (GH). GHRP-2, a well-studied member of this family, is a potent agonist of the GHS-R1a, also known as the ghrelin receptor.[1][2] this compound is a structural derivative of GHRP-2, the primary modification being the removal of the alanine amino acid at position three of the peptide sequence.[3][4] This alteration is expected to influence the peptide's conformation and, consequently, its interaction with target receptors.[3] Due to a lack of direct experimental data, this guide will draw heavily on the established pharmacology of GHRP-2 to infer the likely biological activities of this compound.

Structure

The primary structure of this compound is defined by its amino acid sequence and chemical modifications. A comparison with its parent compound, GHRP-2, highlights the key structural difference.

| Compound | Sequence | Molecular Formula | Molecular Weight ( g/mol ) |

| GHRP-2 | H-D-Ala-D-β-Nal-Ala-Trp-D-Phe-Lys-NH₂ | C₄₅H₅₅N₉O₆ | 817.9 |

| This compound | H-D-Ala-D-β-Nal-Trp-D-Phe-Lys-NH₂ | C₄₂H₅₀N₈O₅ | 746.9 |

Table 1: Structural Comparison of GHRP-2 and this compound.

The deletion of the alanine residue results in a decrease in the molecular weight and a change in the overall peptide backbone structure. This seemingly minor modification can have a significant impact on the peptide's three-dimensional conformation, which is critical for its interaction with the GHS-R1a receptor.

Postulated Function and Mechanism of Action

Based on its structural similarity to GHRP-2, this compound is hypothesized to function as an agonist at the GHS-R1a receptor. The binding of GHRP-2 to this receptor, located in the hypothalamus and pituitary gland, initiates a signaling cascade that culminates in the release of growth hormone from the anterior pituitary.

Signaling Pathway

The GHS-R1a is a G-protein coupled receptor (GPCR). Upon agonist binding, it is thought to activate the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This signaling cascade is a primary mechanism for stimulating GH secretion.

Figure 1: Hypothesized GHS-R1a signaling pathway for this compound.

Quantitative Data (Hypothetical)

As no specific quantitative data for this compound exists in the literature, the following table presents typical metrics used to characterize GHRP analogs and provides a placeholder for future experimental findings. For context, GHRP-2 exhibits high affinity and potency.

| Parameter | Description | Typical Value for Potent GHRPs | This compound Value |

| Ki (nM) | Inhibitory constant; a measure of binding affinity to GHS-R1a. Lower values indicate higher affinity. | 1 - 10 | Not Determined |

| EC50 (nM) | Half-maximal effective concentration for stimulating GH release in vitro. Lower values indicate higher potency. | 0.1 - 5 | Not Determined |

| IP₁ Accumulation EC50 (nM) | Half-maximal effective concentration for stimulating inositol phosphate accumulation. | 1 - 20 | Not Determined |

Table 2: Key Performance Metrics for GHRP Analogs.

Experimental Protocols

The characterization of a novel GHRP analog like this compound would involve a series of established in vitro assays. The following are detailed methodologies for key experiments that would be necessary to elucidate its pharmacological profile.

Radioligand Binding Assay

This assay would determine the binding affinity of this compound to the GHS-R1a receptor.

Figure 2: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing human GHS-R1a (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA) is used.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled GHS-R1a ligand (e.g., [¹²⁵I]-His-Ghrelin) and a range of concentrations of the unlabeled competitor, this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Competition binding curves are generated, and the IC50 (concentration of competitor that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay would measure the ability of this compound to activate the Gq/11 signaling pathway.

Methodology:

-

Cell Culture: GHS-R1a expressing cells are cultured in 96-well plates and labeled overnight with myo-[³H]inositol.

-

Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor and LiCl (to prevent IP₁ degradation) before being stimulated with varying concentrations of this compound.

-

Extraction: The reaction is stopped, and inositol phosphates are extracted.

-

Purification: Total inositol phosphates are separated by anion-exchange chromatography.

-

Quantification: The amount of [³H]inositol phosphates is determined by liquid scintillation counting.

-

Data Analysis: Dose-response curves are plotted to determine the EC50 value for IP accumulation.

Conclusion

This compound represents an intriguing but understudied analog of GHRP-2. While its structural characteristics suggest a role as a GHS-R1a agonist, the absence of direct experimental data necessitates a cautious and inferential approach to understanding its function. The deletion of the alanine at position 3 is a significant modification that could potentially alter its binding affinity, potency, and selectivity compared to GHRP-2. Further research, employing the standard experimental protocols outlined in this guide, is essential to fully characterize the pharmacological profile of this compound and determine its potential as a research tool or therapeutic agent. For professionals in drug development, this peptide remains a theoretical entity until its biological activity is empirically validated.

References

- 1. Structure-activity relationship for peptídic growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new potent agonistic analogs of growth hormone-releasing hormone (GHRH) and evaluation of their endocrine and cardiac activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Mono-PEGylated Growth Hormone Releasing Peptide-2 and Investigation of its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Benchchem [benchchem.com]

A Technical Guide to (Des-ala3)-GHRP-2 and GHRP-2: A Comparative Analysis for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced differences between growth hormone-releasing peptides (GHRPs) is critical for advancing therapeutic strategies. This in-depth technical guide provides a comparative analysis of (Des-ala3)-GHRP-2 and its parent compound, GHRP-2, focusing on their structural distinctions, hypothesized mechanisms of action, and potential implications for research.

Core Structural and Functional Differences

The primary distinction between these two molecules lies in their amino acid sequence. This compound is characterized by the deletion of the alanine residue at the third position of the GHRP-2 peptide chain.[1] This seemingly minor modification can significantly impact the peptide's conformation and, consequently, its interaction with its target receptor.

| Property | GHRP-2 | This compound |

| Sequence | H-D-Ala-D-2-Nal-Ala-Trp-D-Phe-Lys-NH₂ | H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH₂ |

| Molecular Formula | C₄₅H₅₅N₉O₆ | C₄₂H₅₀N₈O₅ |

| Molecular Weight | ~818.0 g/mol | ~746.9 g/mol |

| Synonyms | Pralmorelin, KP-102 | Not widely established |

Mechanism of Action: The Ghrelin Receptor

Both GHRP-2 and, presumably, this compound act as agonists of the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor. This G-protein coupled receptor is the primary mediator of the physiological effects of ghrelin, the endogenous "hunger hormone." By binding to and activating the GHS-R, these synthetic peptides stimulate the release of growth hormone from the anterior pituitary gland.

The activation of the GHS-R by GHRP-2 initiates a cascade of intracellular signaling events. This process is thought to involve the Gαq/11 and Gαs protein subunits, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium levels, as well as potentially increasing cyclic AMP (cAMP) levels. These signaling pathways ultimately culminate in the secretion of GH.

It is hypothesized that this compound interacts with the same binding pocket on the GHS-R as GHRP-2. However, the deletion of the alanine residue could alter its binding affinity and efficacy, potentially leading to a different pharmacological profile. Without direct comparative studies, the precise nature of these differences remains speculative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by GHRP-2 and a typical experimental workflow for assessing the in vitro effects of these peptides.

References

(Des-ala3)-GHRP-2 and its Interaction with the Ghrelin Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Des-ala3)-Growth Hormone Releasing Peptide-2, or (Des-ala3)-GHRP-2, is a synthetic hexapeptide analog of GHRP-2, characterized by the deletion of the alanine residue at the third position[1]. Like its parent compound, it is hypothesized to act as an agonist at the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, a key regulator of growth hormone secretion and energy homeostasis[1][2]. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its presumed binding affinity for the ghrelin receptor and the subsequent signaling cascades. Due to a notable lack of published preclinical studies specifically on this compound, much of the information presented herein is extrapolated from studies on GHRP-2 and the well-characterized pharmacology of the ghrelin receptor.

Introduction to this compound and the Ghrelin Receptor

GHRP-2 is a potent synthetic growth hormone secretagogue that mimics the action of ghrelin, an endogenous peptide hormone primarily produced by the stomach[3]. This compound is a modification of this peptide, with the chemical formula C42H50N8O5 and a molecular weight of approximately 746.9 g/mol [1]. The deletion of the alanine at position three represents a significant structural change that is presumed to influence its interaction with the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland.

The ghrelin receptor is a key therapeutic target for a range of conditions, including growth hormone deficiencies, cachexia, and metabolic disorders. Understanding the binding and signaling of novel ligands like this compound is crucial for the development of new therapeutics.

Ghrelin Receptor Binding Affinity: An Extrapolated View

As of late 2025, specific quantitative binding data for this compound, such as dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50) values, are not available in peer-reviewed literature. However, based on the activity of the parent compound, GHRP-2, it is hypothesized that this compound acts as a GHSR agonist.

For comparative purposes, the binding affinities of related compounds for the ghrelin receptor are presented below. It is important to note that the deletion of the alanine residue in this compound could potentially alter its binding affinity compared to GHRP-2.

Table 1: Comparative Binding Affinities of Ghrelin Receptor Ligands

| Compound | Receptor | Assay Type | IC50 / Ki | Reference |

| Ghrelin | GHSR-1a | Competitive Binding | ~1 nM (Ki) | |

| GHRP-2 | CD36 | Competition Binding | 1.79 ± 0.47 µM (IC50) | |

| Hexarelin | CD36 | Competition Binding | 0.95 ± 0.26 µM (IC50) | |

| GHRP-6 | CD36 | Competition Binding | 2.03 ± 1.36 µM (IC50) |

Note: The data for GHRP-2, Hexarelin, and GHRP-6 are for the CD36 receptor, which has been identified as another binding site for some GHRPs, and may not directly reflect affinity for the GHSR-1a.

Experimental Protocols: A Generalized Approach for Binding Affinity Determination

While a specific protocol for assessing the binding of this compound to the ghrelin receptor is not published, a standard competitive radioligand binding assay would be the conventional method. The following provides a generalized methodology.

Materials and Reagents

-

Cell Line: HEK293 or CHO cells stably expressing the human ghrelin receptor (GHSR-1a).

-

Radioligand: [125I]-Ghrelin or another suitable radiolabeled GHSR agonist.

-

Competitor Ligands: Unlabeled this compound, GHRP-2, and ghrelin.

-

Assay Buffer: Tris-HCl buffer containing BSA and protease inhibitors.

-

Scintillation Cocktail and Counter.

Experimental Procedure

-

Cell Membrane Preparation: Culture GHSR-1a expressing cells to confluency. Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Binding Assay: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand (this compound).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Generalized workflow for a competitive radioligand binding assay.

Ghrelin Receptor Signaling Pathways

Upon agonist binding, the ghrelin receptor (GHSR-1a) activates several intracellular signaling pathways, leading to diverse physiological effects. The primary and most well-characterized pathway involves the Gαq/11 protein.

Gαq/11-PLC-IP3-Ca2+ Pathway

Activation of the GHSR-1a leads to the coupling of the Gαq/11 subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores. This increase in intracellular calcium is a key signaling event that mediates many of the downstream effects of ghrelin receptor activation, including the stimulation of growth hormone release from the pituitary.

Caption: Primary GHSR-1a signaling pathway via Gαq/11 activation.

Other Signaling Pathways

The ghrelin receptor is also known to couple to other G-proteins, leading to a more complex signaling profile:

-

Gαi/o Pathway: In some cell types, GHSR-1a can couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

-

Gα12/13 Pathway: Activation of Gα12/13 can lead to the activation of the RhoA signaling pathway, which is involved in cell migration and cytoskeletal rearrangement.

-

β-Arrestin Pathway: Like many GPCRs, the ghrelin receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as scaffolding for other signaling molecules like MAPKs.

The specific signaling pathway activated by this compound would likely depend on the cell type and the specific conformation the receptor adopts upon binding this particular ligand. This phenomenon, known as "biased agonism," is an important area of modern pharmacology.

Conclusion and Future Directions

This compound represents an interesting but understudied synthetic analog of GHRP-2. While it is presumed to act as an agonist at the ghrelin receptor, a clear understanding of its binding affinity and functional activity is hampered by a lack of dedicated research. Future studies should focus on:

-

Quantitative Binding Assays: Determining the Ki or IC50 of this compound for the ghrelin receptor is a critical first step.

-

Functional Assays: Assessing the potency and efficacy of this compound in stimulating downstream signaling pathways (e.g., calcium mobilization, cAMP accumulation) is necessary to characterize it as an agonist.

-

In Vivo Studies: Investigating the effects of this compound on growth hormone release and food intake in animal models would provide crucial information about its physiological effects.

A thorough characterization of this compound will not only elucidate its potential as a research tool or therapeutic agent but also contribute to a deeper understanding of the structure-activity relationships of ghrelin receptor ligands.

References

(Des-ala3)-GHRP-2: A Technical Guide to Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Des-ala3)-GHRP-2 is a synthetic peptide and a modified analogue of the growth hormone-releasing peptide-2 (GHRP-2), characterized by the deletion of the alanine residue at the third position. While its parent compound, GHRP-2, has been more extensively studied, specific experimental data on the stability and solubility of this compound is not widely available in peer-reviewed literature. This technical guide synthesizes the known chemical properties of this compound, provides extrapolated stability and solubility profiles based on general peptide chemistry and data from related compounds, and offers detailed experimental protocols for researchers to determine these crucial parameters. This document is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of this peptide.

Introduction

Growth Hormone Releasing Peptide-2 (GHRP-2) and its analogues are of significant interest in endocrinological research for their potent stimulatory effects on growth hormone (GH) secretion. This compound, a synthetic hexapeptide, is a modification of GHRP-2 where the alanine at position three has been removed. This structural alteration is expected to influence its physicochemical properties, including stability and solubility, which are critical for its handling, formulation, and biological activity.

Currently, there is a notable absence of published preclinical studies and specific quantitative data on the stability and solubility of this compound.[1] This guide aims to bridge this gap by providing a comprehensive overview of its known characteristics and by presenting robust, generalized experimental protocols to enable researchers to generate the necessary data for their work.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C42H50N8O5 | [1] |

| Molecular Weight | 746.9 g/mol | [1] |

| Synonyms | H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2 | [2] |

| CAS Number | 290312-22-0 | [3] |

Postulated Signaling Pathway

Based on its structural similarity to GHRP-2, this compound is hypothesized to act as an agonist at the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. The binding of this compound to GHS-R1a is thought to initiate an intracellular signaling cascade, primarily involving the activation of protein kinase C (PKC), leading to the release of growth hormone from the pituitary gland.

Caption: Hypothesized signaling pathway of this compound via the GHS-R1a receptor.

Stability Profile

While specific stability data for this compound is lacking, general principles of peptide degradation can be applied to infer its likely stability profile. Peptides are susceptible to degradation through several chemical pathways, including oxidation, deamidation, and hydrolysis, which are influenced by factors such as pH, temperature, and buffer composition.

Storage of Lyophilized Peptide

For long-term storage, lyophilized this compound should be stored at -80°C. For shorter periods, storage at -20°C is acceptable. It is crucial to prevent moisture exposure by keeping the product in a sealed container.

Stability in Solution

Peptide solutions are significantly less stable than their lyophilized form. To minimize degradation, it is recommended to prepare stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. For optimal stability in solution, a pH range of 5-6 is generally recommended for peptides.

Experimental Protocol for Stability Assessment: pH-Rate Profile

To determine the optimal pH for the stability of this compound in solution, a pH-rate stability study can be conducted.

Materials

-

This compound, lyophilized powder

-

A series of buffers with overlapping pH ranges (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, Tris for pH 7.5-9)

-

High-purity water

-

Incubator or water bath

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

Procedure

-

Buffer Preparation : Prepare a range of buffers at the desired pH values.

-

Sample Preparation : Dissolve a known amount of this compound in each buffer to a final concentration suitable for HPLC analysis.

-

Incubation : Aliquot the samples and incubate them at a constant, elevated temperature (e.g., 40°C) to accelerate degradation.

-

Time-Point Analysis : At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot from each sample.

-

Purity Assessment : Analyze the purity of the peptide in each aliquot using a stability-indicating RP-HPLC method. The percentage of intact peptide remaining is determined by the peak area.

-

Data Analysis : Plot the percentage of intact peptide remaining versus time for each pH. The degradation rate constant can be calculated from the slope of this plot. The pH at which the degradation rate is slowest is the optimal pH for formulation.

Caption: Experimental workflow for determining the pH-rate stability profile of a peptide.

Solubility Profile

The solubility of a peptide is largely determined by its amino acid composition, specifically its polarity. A general approach to solubilizing peptides involves assessing their net charge to select an appropriate solvent.

General Solubility Guidelines

-

Calculate Net Charge : Assign a value of +1 to basic residues (Lys, Arg, His) and the N-terminus, and -1 to acidic residues (Asp, Glu) and the C-terminus. For this compound (H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2), the net charge at neutral pH is +2 (from D-Ala N-terminus and Lys side chain).

-

Basic Peptides : Since the net charge is positive, the peptide is basic. If it does not dissolve in neutral water, an acidic solution should be tried. A small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) can be used to aid dissolution.

-

Hydrophobic Peptides : The presence of several hydrophobic residues (D-2-Nal, Trp, D-Phe) may impact aqueous solubility. If the peptide is difficult to dissolve in aqueous solutions, organic solvents such as dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer can be employed.

Experimental Protocol for Solubility Assessment: Turbidimetric Solubility Assay

A turbidimetric solubility assay provides a rapid method for determining the solubility of a peptide in various solvents.

Materials

-

This compound, lyophilized powder

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, acetonitrile)

-

UV-visible spectrophotometer or plate reader

-

Microplates or cuvettes

Procedure

-

Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

-

Serial Dilutions : Create a series of dilutions of the stock solution in the test solvent (e.g., water, PBS) to achieve a range of peptide concentrations.

-

Equilibration : Allow the solutions to equilibrate for a set period (e.g., 2 hours) at a constant temperature.

-

Turbidity Measurement : Measure the absorbance (or turbidity) of each solution at a wavelength where the peptide does not absorb (e.g., 600 nm). Turbidity will appear when the solution becomes saturated.

-

Data Analysis : Plot the absorbance versus the peptide concentration. The point at which the absorbance begins to increase significantly (the inflection point) corresponds to the maximum soluble concentration, i.e., the solubility.

Caption: Experimental workflow for a turbidimetric solubility assay.

Conclusion

This compound is a peptide with potential research applications; however, a comprehensive understanding of its stability and solubility is hampered by a lack of specific experimental data. This technical guide provides researchers with the foundational knowledge of its chemical properties and theoretical signaling pathway. More importantly, it equips scientists with detailed, practical protocols for systematically determining the stability and solubility of this compound. The generation of such data is essential for advancing the research and potential development of this compound.

References

(Des-ala3)-GHRP-2 Downstream Signaling Pathways: An In-depth Technical Guide

Abstract: (Des-ala3)-Growth Hormone Releasing Peptide-2, a synthetic analogue of GHRP-2, is a potent growth hormone (GH) secretagogue. Its mechanism of action, while primarily associated with the ghrelin receptor (GHS-R1a), extends to alternative pathways that confer a range of pleiotropic, cytoprotective effects. This technical guide provides a comprehensive overview of the downstream signaling cascades initiated by (Des-ala3)-GHRP-2. It details the canonical GHS-R1a-mediated pathway leading to GH release and explores the non-canonical, GHS-R1a-independent signaling through the CD36 receptor, which is linked to significant cardioprotective and anti-inflammatory outcomes. This document synthesizes current knowledge, presents quantitative data from related compounds, outlines detailed experimental protocols for pathway analysis, and uses visualizations to elucidate complex molecular interactions, serving as a critical resource for researchers in endocrinology and drug development.

Introduction

This compound is a synthetic peptide derived from GHRP-2, characterized by the deletion of the alanine residue at the third position.[1] Its molecular formula is C42H50N8O5 with a molecular weight of approximately 746.9 g/mol .[1][2][3] While it is established as a potent stimulator of growth hormone (GH) secretion, its biological activities are not confined to the GH axis. Emerging evidence, largely extrapolated from studies on GHRP-2 and other growth hormone secretagogues (GHSs), suggests a more complex signaling network.[1]

This guide delineates the two primary signaling axes proposed for this compound:

-

The Canonical GHS-R1a Pathway: Interaction with the growth hormone secretagogue receptor type 1a (GHS-R1a), the endogenous receptor for ghrelin, primarily mediates the peptide's effects on GH release.

-

The Non-Canonical CD36 Pathway: Binding to the scavenger receptor CD36 initiates GH-independent signaling cascades that are responsible for the peptide's significant cytoprotective effects, particularly in the cardiovascular system.

Due to a notable lack of preclinical studies investigating this compound specifically, much of the mechanistic insight is inferred from its parent compound, GHRP-2, and other analogues like hexarelin. This document will clearly distinguish between hypothesized mechanisms and those directly demonstrated for related peptides.

Core Signaling Pathways

GHS-R1a-Mediated Signaling: The Canonical Pathway for GH Release

The principal and most well-understood function of GHRPs is the stimulation of GH release from the anterior pituitary. This action is mediated by the G-protein coupled receptor GHS-R1a. Upon binding, this compound is hypothesized to activate a cascade analogous to that of ghrelin and GHRP-2.

The binding of the peptide to GHS-R1a, which is coupled to a Gαq/11 protein, initiates the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3-gated calcium channels on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ concentration, along with the action of DAG activating Protein Kinase C (PKC), constitutes the primary signal leading to the exocytosis of GH-containing vesicles from somatotroph cells in the pituitary.

CD36-Mediated Signaling: The Non-Canonical Cytoprotective Pathway

Beyond their endocrine effects, GHRPs exert significant, GH-independent protective actions in various tissues, most notably the heart. These effects are primarily mediated through the scavenger receptor CD36. Binding of GHRPs to CD36 activates potent pro-survival and anti-inflammatory signaling cascades.

Key downstream pathways activated via CD36 include:

-

PI3K/Akt Pathway: This is a central pro-survival pathway. Its activation by GHRPs leads to the phosphorylation and activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates pro-apoptotic proteins (e.g., Bad, caspases), thereby reducing cellular death. This pathway is also upstream of mTOR, which promotes protein synthesis.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) branch, is also activated. The ERK pathway plays a crucial role in promoting cell survival, proliferation, and differentiation, contributing to tissue repair and protection from injury.

-

Anti-inflammatory and Antioxidant Effects: Activation of these pathways culminates in a reduction of oxidative stress and inhibition of inflammatory responses, partly by decreasing the activity of pro-inflammatory transcription factors and reducing the production of reactive oxygen species (ROS).

References

(Des-ala3)-GHRP-2 In Vitro Bioactivity: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to (Des-ala3)-GHRP-2

This compound is a modified version of GHRP-2, a potent synthetic agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR1a).[1] The parent compound, GHRP-2, has the sequence D-Ala-D-2-Nal-Ala-Trp-D-Phe-Lys-NH₂.[1] The "(Des-ala3)" designation indicates the removal of the alanine residue at the third position.[1] This modification results in a peptide with the sequence H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2.[2] The molecular formula of this compound is C42H50N8O5, with a molecular weight of approximately 746.9 g/mol .[1]

It is hypothesized that this compound, like GHRP-2, interacts with and activates the GHSR1a, a G-protein coupled receptor (GPCR). This interaction is expected to initiate intracellular signaling cascades that lead to the release of growth hormone (GH) from the pituitary gland.

Hypothesized Mechanism of Action and Signaling Pathways

Based on its structural similarity to GHRP-2, this compound is presumed to act as an agonist at the GHSR1a. The activation of this receptor is known to trigger multiple intracellular signaling pathways.

GHSR1a Activation and G-Protein Coupling

Upon binding of an agonist like GHRP-2, the GHSR1a undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The GHSR1a primarily couples to Gαq/11, but can also engage Gαi/o and Gα12/13 families.

Downstream Signaling Cascades

The activation of these G-proteins initiates downstream signaling events:

-

Phospholipase C (PLC) Pathway: Activation of Gαq stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Cyclic Adenosine Monophosphate (cAMP) Pathway: Some studies suggest that GHRPs can also influence intracellular cAMP levels, potentially through Gαs or Gαi coupling, which would stimulate or inhibit adenylyl cyclase, respectively.

-

MAPK/ERK Pathway: Activation of GPCRs, including GHSR1a, can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).

The following diagram illustrates the hypothesized signaling pathway for this compound.

Caption: Hypothesized GHSR1a signaling pathway for this compound.

Quantitative Data Summary (Comparative)

As no direct quantitative data for this compound is available, the following table summarizes the known in vitro bioactivity of its parent compound, GHRP-2, and the related peptide, GHRP-6, for comparative purposes.

| Compound | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |

| GHRP-6 | GH Release | Primary Rat Pituitary Cells | EC50 | 7 x 10⁻⁹ M (7 nM) | |

| GHRP-6 | GH Release | Primary Rat Pituitary Cells | Max Stimulation | 10⁻⁷ M (100 nM) | |

| GHRP-2 | GH Release | Human Subjects (in vivo) | - | Potent GH release | |

| Alexamorelin | GHS Binding | - | - | Inhibits GHS binding |

Detailed Experimental Protocols

To characterize the in vitro bioactivity of this compound, a series of standard assays would be employed. The following are detailed methodologies for these key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the GHSR1a.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for GHSR1a.

-

Materials:

-

Cell line stably expressing human GHSR1a (e.g., HEK293-GHSR1a or CHO-GHSR1a).

-

Radioligand (e.g., [¹²⁵I]-Ghrelin or [³H]-MK-0677).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).

-

Non-specific binding control (e.g., high concentration of unlabeled ghrelin or GHRP-6).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Prepare cell membranes from the GHSR1a-expressing cell line.

-

In a 96-well plate, add a fixed concentration of radioligand to each well.

-

Add increasing concentrations of unlabeled this compound (competitor).

-

For non-specific binding, add a high concentration of unlabeled ghrelin.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate the Gαq pathway.

-

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating intracellular calcium release.

-

Materials:

-

GHSR1a-expressing cell line.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an injection system.

-

-

Procedure:

-

Plate the GHSR1a-expressing cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject increasing concentrations of this compound into the wells.

-

Continuously measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

The following diagram illustrates the workflow for a calcium mobilization assay.

Caption: Workflow for an intracellular calcium mobilization assay.

cAMP Accumulation Assay

This assay determines if this compound modulates the adenylyl cyclase pathway.

-

Objective: To measure the effect of this compound on intracellular cAMP levels.

-

Materials:

-

GHSR1a-expressing cell line.

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

-

Procedure:

-

Plate the GHSR1a-expressing cells in a 96-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Add increasing concentrations of this compound.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's protocol.

-

Plot the cAMP levels against the logarithm of the agonist concentration to determine the dose-response relationship.

-

ERK Phosphorylation Assay

This assay assesses the activation of the MAPK/ERK signaling pathway.

-

Objective: To quantify the level of ERK phosphorylation induced by this compound.

-

Materials:

-

GHSR1a-expressing cell line.

-

Serum-free medium.

-

Cell lysis buffer.

-

Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Western blotting apparatus or an ELISA-based assay kit.

-

-

Procedure:

-

Serum-starve the GHSR1a-expressing cells to reduce basal ERK phosphorylation.

-

Treat the cells with increasing concentrations of this compound for a specific time.

-

Lyse the cells and collect the protein extracts.

-

Measure the amount of p-ERK and total ERK using Western blotting or a specific ELISA kit.

-

Normalize the p-ERK signal to the total ERK signal.

-

Plot the normalized p-ERK levels against the logarithm of the agonist concentration to determine the dose-response curve and EC50.

-

Conclusion

While direct experimental data on the in vitro bioactivity of this compound is currently lacking, its structural relationship to GHRP-2 provides a strong foundation for predicting its function as a GHSR1a agonist. The experimental protocols detailed in this guide offer a clear roadmap for researchers to thoroughly characterize the binding affinity, potency, and signaling profile of this and other novel GHRP analogs. Such studies are essential for understanding the structure-activity relationships within this class of compounds and for the development of new therapeutic agents targeting the ghrelin system.

References

(Des-ala3)-GHRP-2: A Technical Whitepaper on Preclinical Research and Hypothesized Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct preclinical research on (Des-ala3)-GHRP-2 is notably scarce in publicly available scientific literature.[1] This document, therefore, presents a technical guide based on the well-documented preclinical findings of its parent compound, Growth Hormone Releasing Peptide-2 (GHRP-2), and offers a hypothesized profile for this compound based on established structure-activity relationships within the GHRP family. All quantitative data and experimental protocols detailed herein pertain to GHRP-2 and should be considered as a baseline for potential investigations into this compound.

Introduction

This compound is a synthetic analog of GHRP-2, a potent growth hormone secretagogue.[1] The designation "(Des-ala3)" signifies the deletion of the alanine amino acid residue at the third position of the GHRP-2 peptide sequence.[1] This modification results in a distinct chemical entity with the sequence H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2.[1][2] While GHRP-2 has been extensively studied for its ability to stimulate growth hormone (GH) release, the specific biological activities of this compound remain largely uncharacterized. This whitepaper aims to provide a comprehensive overview of the known preclinical data for GHRP-2 as a surrogate and to extrapolate the potential pharmacological profile of this compound for research and drug development purposes.

Chemical Properties

A summary of the chemical properties of this compound and its parent compound, GHRP-2, is presented below.

| Property | This compound | GHRP-2 |

| Amino Acid Sequence | H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2 | D-Ala-D-β-Nal-Ala-Trp-D-Phe-Lys-NH2 |

| Molecular Formula | C42H50N8O5 | C45H55N9O6 |

| Molecular Weight | ~746.9 g/mol | 817.9 g/mol |

| CAS Number | 290312-22-0 | 158861-67-7 |

Hypothesized Mechanism of Action

Based on its structural similarity to GHRP-2, this compound is hypothesized to act as an agonist at the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. The binding of GHRP-2 to this receptor initiates a signaling cascade that stimulates the release of growth hormone from the pituitary gland.

The mechanism of action for GHRP-2 involves a dual effect on the hypothalamus and the pituitary gland. It is believed to amplify the pulsatile release of GH by stimulating GHRH (Growth Hormone-Releasing Hormone) release from the hypothalamus and by directly acting on the pituitary somatotrophs to enhance their responsiveness to GHRH. Furthermore, GHRPs may also act as functional somatostatin antagonists, thereby reducing the inhibitory tone on GH secretion.

The deletion of the alanine residue at position 3 in this compound could potentially alter its binding affinity and efficacy at the GHS-R1a. Structure-activity relationship studies of GHRP analogs have demonstrated that modifications to the peptide sequence can significantly impact biological activity. However, without direct experimental evidence, the precise impact of this deletion remains speculative.

Signaling Pathways of GHRP-2

Upon binding to the GHS-R1a, a G-protein coupled receptor, GHRP-2 is known to activate several intracellular signaling pathways, leading to GH secretion. The primary pathway involves the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels and PKC activation are key events leading to the exocytosis of GH-containing granules. Additionally, some studies suggest that the cAMP pathway may also be involved in the downstream signaling of GHRP-2.

Preclinical In Vitro and In Vivo Findings for GHRP-2

Due to the absence of published studies on this compound, this section details the preclinical findings for GHRP-2 to provide a framework for potential research directions.

In Vitro Studies

In vitro studies using primary pituitary cells have been instrumental in elucidating the mechanism of action of GHRP-2.

-

GH Secretion: GHRP-2 stimulates GH secretion from bovine and rat pituitary cells in a dose-dependent manner.

-

Synergism with GHRH: GHRP-2 acts synergistically with GHRH to release GH. Co-administration of maximal concentrations of GHRP-2 and GHRH results in a greater GH release than either agent alone.

-

Receptor Specificity: The effects of GHRP-2 are mediated through a distinct receptor from the GHRH receptor. This is evidenced by the fact that a GHRH antagonist does not block GHRP-2-induced GH release.

In Vivo Animal Models

A variety of animal models have been used to study the in vivo effects of GHRP-2.

-

Rodent Models: In rats, GHRP-2 administration leads to a significant increase in plasma GH levels. Studies in GH-deficient Little mice have shown that GHRP-2 can stimulate GH release, suggesting it may partially bypass the need for endogenous GHRH.

-

Swine Models: In swine, intravenous injection of GHRP-2 stimulates GH release in a dose-dependent manner. Chronic administration has been shown to consistently stimulate GH release and potentially improve growth performance.

-

Other Species: The GH-releasing effects of GHRP-2 have also been demonstrated in yaks.

Table 1: Summary of In Vivo GH Response to GHRP-2 in Animal Models

| Animal Model | Dose of GHRP-2 | Route of Administration | Peak GH Response | Time to Peak | Reference |

| Wild-type Mice | 10 µ g/animal | Intravenous | 163 ng/ml | 10 min | |

| lit/lit Mice | 10 µ g/animal | Intravenous | 9.3 ± 1.5 ng/ml | 5-10 min | |

| Swine | 2, 10, 30, 100 µg/kg BW | Intravenous | Dose-dependent increase | ~30 min |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical research. The following are standard protocols for evaluating GHRPs.

Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the GHS-R1a.

-

Preparation of Cell Membranes: Cell membranes are prepared from a cell line stably expressing the GHS-R1a.

-

Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [125I]-Ghrelin) and varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by filtration.

-

Quantification: The radioactivity of the filter is measured using a gamma counter.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to activate the GHS-R1a and trigger downstream signaling.

-

Cell Culture: Cells expressing GHS-R1a are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: The test compound is added to the wells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using a fluorometric imaging plate reader.

-

Data Analysis: The EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined.

In Vivo Growth Hormone Response Study

This study assesses the ability of a compound to stimulate GH release in live animals.

-

Animal Preparation: Animals (e.g., rats, mice) are cannulated for repeated blood sampling.

-

Baseline Sampling: A baseline blood sample is collected.

-

Compound Administration: The test compound is administered, typically via intravenous or subcutaneous injection.

-

Serial Blood Sampling: Blood samples are collected at various time points after administration.

-

GH Measurement: Plasma GH concentrations are measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The peak GH concentration and the area under the curve (AUC) of the GH response are calculated.

Potential Implications of the Ala3 Deletion

The deletion of the alanine residue at the third position of GHRP-2 to form this compound represents a significant structural modification. Based on structure-activity relationship studies of other GHRP analogs, this change could have several consequences:

-

Receptor Affinity and Efficacy: The Ala3 residue may be important for the optimal conformation of the peptide for binding to the GHS-R1a. Its removal could either increase or decrease the binding affinity and/or the efficacy of the peptide in activating the receptor.

-

Enzymatic Stability: The modification could alter the peptide's susceptibility to degradation by proteases, potentially affecting its pharmacokinetic profile and duration of action.

-

Selectivity: The change in structure might influence the peptide's interaction with other receptors, potentially altering its side-effect profile.

Without empirical data, these points remain speculative. Direct comparative studies between this compound and GHRP-2 are necessary to elucidate the functional consequences of this structural change.

Conclusion and Future Directions

This compound is a structurally distinct analog of GHRP-2 with a currently uncharacterized preclinical profile. Based on the extensive research on its parent compound, it is hypothesized to act as a GHS-R1a agonist and stimulate growth hormone release. However, the lack of direct experimental data on this compound represents a significant knowledge gap.

Future preclinical research should focus on:

-

In vitro characterization: Determining the binding affinity (Ki) and functional activity (EC50) of this compound at the GHS-R1a.

-

In vivo studies: Assessing the dose-dependent effects of this compound on GH secretion in various animal models.

-

Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Comparative studies: Directly comparing the potency, efficacy, and duration of action of this compound with GHRP-2.

Such studies are essential to validate the hypothesized activity of this compound and to determine its potential as a research tool or a therapeutic candidate. The experimental protocols and preclinical data for GHRP-2 presented in this whitepaper provide a solid foundation for initiating these much-needed investigations.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Analysis of (Des-ala3)-GHRP-2

Abstract

This application note provides a detailed methodology for the identification and quantification of (Des-ala3)-GHRP-2, a synthetic peptide and a known metabolite of Growth Hormone Releasing Peptide-2 (GHRP-2), using High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible method for quality control, stability studies, and metabolic analysis. The described method utilizes reversed-phase HPLC with UV detection, a widely accessible and reliable technique for peptide analysis.

Introduction

Growth Hormone Releasing Peptides (GHRPs) are a class of synthetic molecules that stimulate the release of growth hormone (GH).[1][2][3] GHRP-2 is a well-characterized member of this family, and its metabolism is of significant interest in both clinical and anti-doping contexts.[4][5] The primary metabolite of GHRP-2 is often cited as this compound, which is formed by the cleavage of the third amino acid, alanine. Accurate and precise analytical methods are crucial for studying the pharmacokinetics and metabolism of GHRP-2 and for the quality assessment of synthetic peptide standards.

This document outlines a comprehensive protocol for the analysis of this compound by HPLC, including sample preparation, instrument configuration, and data analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure the accuracy and reproducibility of HPLC results by removing potential contaminants and ensuring sample homogeneity.

Protocol:

-

Standard Solution Preparation:

-

Accurately weigh approximately 1 mg of this compound reference standard.

-

Dissolve the standard in a water/acetonitrile (50:50, v/v) solution to create a 1 mg/mL stock solution.

-

From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase A (see below) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Solution Preparation (e.g., from a lyophilized powder):

-

Reconstitute the peptide sample with an appropriate solvent such as HPLC-grade water or a water/acetonitrile mixture.

-

Vortex the sample for 30 seconds to ensure complete dissolution.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the HPLC column.

-

Transfer the filtered sample into an HPLC vial for analysis.

-

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended for the separation and detection of this compound.

Table 1: HPLC Instrumentation and Parameters

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient Elution | 10% to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Run Time | 30 minutes |

Note: The gradient can be optimized to achieve better separation from impurities or other related substances.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound and its parent compound, GHRP-2, under the specified HPLC conditions. This compound is expected to have a slightly shorter retention time due to the removal of an alanine residue, making it marginally less hydrophobic.

Table 2: Quantitative HPLC Data Summary

| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| This compound | ~ 12.5 | 0.5 | 1.5 |

| GHRP-2 | ~ 13.8 | 0.5 | 1.5 |

Note: These values are illustrative and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of peptide samples.

Caption: Workflow for HPLC analysis of this compound.

GHRP-2 Signaling Pathway

GHRP-2 and its analogs like this compound are believed to exert their effects by acting as agonists for the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. This interaction triggers a cascade of intracellular signaling events.

Caption: Simplified signaling pathway of this compound via GHS-R1a.

References

- 1. corepeptides.com [corepeptides.com]

- 2. fis.dshs-koeln.de [fis.dshs-koeln.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of growth hormone secretagogue pralmorelin (GHRP-2) and its metabolite in human urine by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass Spectrometry Analysis of (Des-ala3)-GHRP-2: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Des-ala3)-GHRP-2 is a synthetic peptide analog of the Growth Hormone Releasing Peptide-2 (GHRP-2), a potent growth hormone secretagogue. The designation "(Des-ala3)" signifies the deletion of the alanine amino acid residue at the third position of the GHRP-2 peptide sequence. This modification results in a unique chemical entity with a molecular formula of C₄₂H₅₀N₈O₅ and a molecular weight of 746.9 g/mol .[1][2] The amino acid sequence of this compound is H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH₂.[2]

Like its parent compound, this compound is hypothesized to act as an agonist of the ghrelin receptor (growth hormone secretagogue receptor type 1a or GHS-R1a), stimulating the release of growth hormone from the pituitary gland. Due to its potential biological activity, the accurate and sensitive detection and quantification of this compound in biological matrices are crucial for research, and pharmacokinetic studies, and may be relevant in anti-doping applications.

This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As experimental fragmentation data for this compound is not widely available, this document presents a predicted fragmentation pattern to guide method development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₂H₅₀N₈O₅ | |

| Molecular Weight | 746.9 g/mol | |

| Amino Acid Sequence | H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH₂ | |

| Purity (typical) | ≥95% |

Experimental Protocol

This protocol is adapted from established methods for the analysis of GHRP-2 and other similar peptides in biological fluids.

Sample Preparation: Solid-Phase Extraction (SPE)

For the extraction of this compound from biological matrices such as plasma or urine, a solid-phase extraction (SPE) method is recommended. Mixed-mode cation exchange cartridges are often suitable for the cleanup of such peptides.

Materials:

-

Mixed-mode Cation Exchange SPE Cartridges

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Deionized water

-

Internal Standard (IS): A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar peptide can be used.

Procedure:

-

Sample Pre-treatment: Acidify the biological sample (e.g., 1 mL of urine or plasma) with formic acid to a final concentration of 2%. Add the internal standard.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of 2% formic acid in deionized water.

-

Wash the cartridge with 1 mL of methanol.

-

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Figure 1: Experimental workflow for the analysis of this compound.

Liquid Chromatography (LC)

Instrument: UHPLC or HPLC system Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 8.0 | 60 |

| 8.1 | 95 |

| 10.0 | 95 |

| 10.1 | 5 |

| 12.0 | 5 |

Mass Spectrometry (MS)

Instrument: Triple quadrupole or high-resolution mass spectrometer Ionization Mode: Positive Electrospray Ionization (ESI+) Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) Source Temperature: 150°C Desolvation Temperature: 400°C Capillary Voltage: 3.0 kV

Data Presentation

Predicted Fragmentation of this compound

Due to the absence of publicly available experimental mass spectra for this compound, the following fragmentation pattern is predicted based on the peptide's amino acid sequence. The primary fragmentation in collision-induced dissociation (CID) of peptides typically occurs at the peptide bonds, resulting in b and y ions.

Precursor Ions: The expected precursor ions in positive ESI mode are the singly and doubly protonated molecules:

-

[M+H]⁺: m/z 747.9

-

[M+2H]²⁺: m/z 374.5

Predicted Product Ions: The table below lists the predicted major b and y fragment ions for this compound. These theoretical values can be used to set up MRM transitions for quantitative analysis.

| Ion Type | Sequence | Predicted m/z |

| Precursor | D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH₂ | 747.9 |

| y₁ | Lys-NH₂ | 146.1 |

| y₂ | D-Phe-Lys-NH₂ | 293.2 |

| y₃ | Trp-D-Phe-Lys-NH₂ | 479.3 |

| y₄ | D-2-Nal-Trp-D-Phe-Lys-NH₂ | 649.4 |

| b₂ | D-Ala-D-2-Nal | 242.1 |

| b₃ | D-Ala-D-2-Nal-Trp | 428.2 |

| b₄ | D-Ala-D-2-Nal-Trp-D-Phe | 575.3 |

Note: The selection of at least two to three product ions for each analyte is recommended for confident identification and quantification.

Figure 2: Predicted fragmentation of this compound.

Signaling Pathway

This compound is expected to bind to the GHS-R1a receptor, initiating a signaling cascade that leads to the release of growth hormone.

References

Application Notes and Protocols for (Des-ala3)-GHRP-2 in Growth Hormone Secretion Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(Des-ala3)-GHRP-2 is a synthetic peptide analog of the growth hormone-releasing peptide-2 (GHRP-2).[1] It is characterized by the deletion of the alanine residue at the third position of the GHRP-2 sequence.[1] While research on this compound is limited, its structural similarity to GHRP-2 suggests it may act as a potent secretagogue of growth hormone (GH).[1] It is hypothesized to bind to the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor, to stimulate the release of GH from the pituitary gland.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of this compound in growth hormone secretion assays. The protocols described herein are based on established methodologies for other growth hormone-releasing peptides, particularly GHRP-2, and should be adapted and optimized for specific experimental conditions.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C42H50N8O5 | [1] |

| Molecular Weight | ~746.9 g/mol | |

| Amino Acid Sequence | H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2 | |

| CAS Number | 290312-22-0 | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO |

Table 1: Chemical Properties of this compound

Postulated Mechanism of Action

This compound is presumed to exert its biological effects through the same pathway as GHRP-2, which is a well-characterized agonist of the GHS-R1a receptor. The binding of these peptides to GHS-R1a in the hypothalamus and pituitary gland initiates a signaling cascade that leads to the secretion of growth hormone. The proposed signaling pathway is depicted in the diagram below.

Caption: Postulated signaling pathway of this compound.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on methodologies used for GHRP-2. Researchers should perform their own optimization.

In Vitro Growth Hormone Secretion Assay using Primary Pituitary Cells

This assay evaluates the direct effect of this compound on GH secretion from primary pituitary cells.

Materials:

-

This compound

-

GHRP-2 (as a positive control)

-

Somatostatin (as an inhibitor)

-

Primary pituitary cells (e.g., from rats or cattle)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Collagenase

-

DNase I

-

Bovine Serum Albumin (BSA)

-

Growth Hormone ELISA kit

Protocol:

-

Cell Isolation and Culture:

-

Isolate anterior pituitary glands from the animal model.

-

Mince the tissue and digest with collagenase and DNase I.

-

Disperse the cells by gentle pipetting and filter through a cell strainer.

-

Wash and resuspend the cells in culture medium supplemented with FBS and antibiotics.

-

Plate the cells in 24-well plates and incubate for 48-72 hours to allow for attachment.

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in serum-free medium.

-

Wash the cells with serum-free medium.

-

Add the different concentrations of this compound, GHRP-2 (positive control), and a vehicle control to the wells. For inhibition studies, pre-incubate with somatostatin.

-

Incubate for a defined period (e.g., 1-4 hours).

-

-

Sample Collection and Analysis:

-

Collect the culture medium from each well.

-

Centrifuge to remove any cellular debris.

-

Measure the concentration of GH in the supernatant using a validated GH ELISA kit according to the manufacturer's instructions.

-

Experimental Workflow:

References

Application Notes & Protocols: (Des-ala3)-GHRP-2 in Metabolic Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Des-ala3)-GHRP-2 is a synthetic peptide and a modified analogue of the Growth Hormone Releasing Peptide-2 (GHRP-2). The designation "(Des-Ala3)" signifies the deletion of the alanine amino acid residue at the third position of the GHRP-2 sequence[1]. This modification creates a distinct chemical entity with the molecular formula C42H50N8O5 and a molecular weight of approximately 746.9 g/mol [1][2]. While specific studies on this compound are limited, its structural similarity to GHRP-2 suggests it interacts with the same receptors to influence metabolic processes[1]. These application notes are based on the hypothesized mechanisms of action and the extensive research conducted on its parent compound, GHRP-2, to guide the use of this compound in metabolic research.

Mechanism of Action

Growth Hormone Releasing Peptides (GHRPs) are known to bind to two primary receptors: the growth hormone secretagogue receptor type 1a (GHS-R1a) and the scavenger receptor CD36. These interactions trigger distinct signaling cascades that mediate the peptides' metabolic effects.[3]

GHS-R1a Signaling Pathway

The primary and most well-characterized receptor for GHRPs is the GHS-R1a, also known as the ghrelin receptor. It is a G-protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland. The binding of a ligand like GHRP-2, and presumably this compound, can activate multiple G-protein signaling pathways, leading to the release of growth hormone (GH).

-

Gαq/11 Pathway: This is the canonical pathway that activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in GH secretion.

-

Gαi/o Pathway: This pathway can reduce cyclic AMP (cAMP) levels by inhibiting adenylyl cyclase. In pancreatic β-cells, ghrelin activates this pathway to suppress glucose-induced insulin secretion.

-

Gα12/13 Pathway: Activation of this pathway leads to RhoA kinase activity, which is also involved in cellular signaling.

-

cAMP/PKA Pathway: In some cells, GHS-R1a can couple to Gαs proteins, activating the cAMP-PKA signaling pathway, which also contributes to GH release.

CD36 Signaling Pathway

GHRPs also bind to the scavenger receptor CD36, which is expressed on various cells including macrophages, adipocytes, and platelets. This interaction is independent of the GHS-R1a and mediates many of the peptides' broader metabolic and cytoprotective effects.

-

Lipid Metabolism: CD36 is a key transporter of long-chain fatty acids (LCFAs). GHRP binding can modulate lipid uptake. For instance, GHRP-2 reduces lipid accumulation in macrophages exposed to oxidized LDL (OxLDL). In adipocytes, activation of CD36 by the GHRP hexarelin promotes fatty acid β-oxidation.

-

Inflammation: CD36 activation can trigger pro-inflammatory signaling loops between macrophages and adipocytes, contributing to insulin resistance. However, GHRPs can also exert anti-inflammatory effects through CD36 by activating pro-survival pathways like PI3K/AKT.

-

Cholesterol Efflux: In macrophages, GHRPs binding to CD36 can activate a PPARγ-LXRα-ABC cascade, which promotes the removal of cholesterol from cells, a key process in preventing atherosclerosis.

Applications in Metabolic Research & Quantitative Data

Based on the known effects of GHRP-2, this compound is a valuable tool for investigating several areas of metabolism.

-

Growth Hormone Axis: Its primary application is as a potent GH secretagogue. It can be used to study the regulation of the GH/IGF-1 axis.

-

Glucose Homeostasis: GH has counterregulatory effects against insulin, and GH administration can decrease insulin sensitivity. This compound can be used to explore the diabetogenic effects of GH and the complex interplay between the GH axis and glucose metabolism.

-